molecular formula C8H8N2O B1322423 4-Methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 357263-40-2

4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1322423
M. Wt: 148.16 g/mol
InChI Key: UPDSOLUKSUHRDC-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-c]pyridine is a unique chemical compound with an empirical formula of C8H8N2O . It has a molecular weight of 148.16 . The compound is provided in solid form .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine is characterized by a pyrrole moiety fused to a pyridine nucleus . The compound’s SMILES string is COc1cncc2[nH]ccc12 .


Physical And Chemical Properties Analysis

4-Methoxy-1H-pyrrolo[2,3-c]pyridine is a solid compound . Its specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.

Scientific Research Applications

Neuroscience

  • Application Summary : This compound has been explored for its potential in neuroscience, particularly in the development of inhibitors targeting the fibroblast growth factor receptor (FGFR), which is implicated in various neurological disorders .
  • Methods of Application : Researchers have synthesized derivatives of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine and evaluated their inhibitory activity against FGFR1–4 isoforms through in vitro assays .
  • Results : One derivative, compound 4h, showed potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM. It also inhibited cell proliferation and induced apoptosis in breast cancer 4T1 cells, suggesting potential therapeutic applications .

Immunology

  • Application Summary : In immunology, derivatives of this compound have been studied for their anti-inflammatory properties, potentially useful in treating conditions like arthritis or autoimmune diseases .
  • Methods of Application : Synthesis of functionally vital pyrimidines via a [3+3] annulation process has been reported, which could be relevant for creating anti-inflammatory agents .

Antidiabetic Research

  • Application Summary : 4-Methoxy-1H-pyrrolo[2,3-c]pyridine has been investigated for its antidiabetic applications, particularly in disorders involving elevated plasma blood glucose levels .
  • Methods of Application : Biological investigations have focused on the efficacy of compounds to reduce blood glucose levels, which could be beneficial for diabetes management .
  • Results : The compounds demonstrated potential in the prevention and treatment of hyperglycemia and related ailments, with a notable reduction in blood glucose levels .

Antimycobacterial Activity

  • Application Summary : The compound’s derivatives have been studied for their antimycobacterial activity, which is crucial in the fight against tuberculosis .
  • Methods of Application : SAR studies revealed that certain phenyl derivatives of the compound exhibited improved anti-tubercular activity .
  • Results : Meta and ortho-substituted phenyl compounds showed slightly better anti-tubercular activity than para-substituted derivatives, indicating their potential in antimycobacterial treatments .

Antiviral Research

  • Application Summary : Research has been conducted on the antiviral properties of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, particularly in the context of designing novel antiviral agents .
  • Methods of Application : Novel derivatives were synthesized and their antiviral activity was evaluated against various viral strains .
  • Results : Some derivatives showed enhanced antiviral activity, suggesting that modifications to the compound can lead to potent antiviral drugs .

Antitumor Applications

  • Application Summary : The compound has been utilized in the synthesis of derivatives for antitumor applications, targeting various cancer types .
  • Methods of Application : Derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation and induce apoptosis .
  • Results : Compound 4h, in particular, showed significant antitumor activity, inhibiting the migration and invasion of cancer cells, which could be beneficial for cancer therapy .

Organic Synthesis

  • Application Summary : This compound is used in organic synthesis, particularly in the construction of complex molecules due to its reactivity and structural versatility .
  • Methods of Application : It serves as a building block for various synthetic routes, including cross-coupling reactions and as a precursor for more complex heterocyclic compounds .

Material Science

  • Application Summary : In material science, derivatives of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine have been explored for their electronic properties, which can be useful in developing organic semiconductors .
  • Methods of Application : The compound’s derivatives are incorporated into electronic devices to study their charge transport properties .

Catalysis

  • Application Summary : The compound has been investigated for its role as a ligand in catalysis, which can enhance the efficiency of chemical reactions .
  • Methods of Application : It is used to synthesize catalysts that facilitate various organic transformations, including asymmetric synthesis .

Environmental Chemistry

  • Application Summary : Research has been conducted on the use of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine in environmental chemistry, particularly in the degradation of pollutants .
  • Methods of Application : The compound’s derivatives are used to create photocatalysts that break down harmful organic compounds in water and air .

Agricultural Chemistry

  • Application Summary : Derivatives of the compound have potential applications in agriculture, such as in the synthesis of new pesticides or herbicides .
  • Methods of Application : The compound is used to develop compounds that target specific pests or weeds without harming crops or the environment .

Pharmacology

  • Application Summary : In pharmacology, 4-Methoxy-1H-pyrrolo[2,3-c]pyridine is a key intermediate in the synthesis of various pharmacologically active molecules .
  • Methods of Application : It is used to create a wide range of drugs with diverse therapeutic effects, including antihypertensive, antithrombotic, and anticancer activities .

Chemical Biology

  • Application Summary : This compound is significant in chemical biology for probing biological systems and understanding molecular interactions .
  • Methods of Application : It is used to synthesize biologically active molecules that can selectively bind to proteins or nucleic acids, providing insights into their functions .

Photodynamic Therapy

  • Application Summary : Derivatives of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine have been explored for their use in photodynamic therapy (PDT) for cancer treatment .
  • Methods of Application : These compounds are designed to be activated by light to produce reactive oxygen species that can kill cancer cells .

Sensor Development

  • Application Summary : The compound has potential applications in the development of chemical sensors for detecting environmental pollutants or biological markers .
  • Methods of Application : It is used to create sensitive and selective sensors that can provide real-time monitoring of specific analytes .

Drug Discovery

  • Application Summary : 4-Methoxy-1H-pyrrolo[2,3-c]pyridine serves as a scaffold in drug discovery, aiding in the identification of new therapeutic agents .
  • Methods of Application : It is employed in high-throughput screening to find compounds that exhibit desirable biological activity .

Nanotechnology

  • Application Summary : In nanotechnology, this compound is used to synthesize nanoparticles with potential medical applications .
  • Methods of Application : The compound’s derivatives are used to create nanoparticles that can be used for drug delivery or imaging .

Peptide Synthesis

  • Application Summary : 4-Methoxy-1H-pyrrolo[2,3-c]pyridine is utilized in the synthesis of peptides, particularly in the formation of peptide bonds .
  • Methods of Application : It acts as an intermediate in the coupling reactions that form the backbone of peptides .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-5-9-4-7-6(8)2-3-10-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDSOLUKSUHRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625936
Record name 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-pyrrolo[2,3-c]pyridine

CAS RN

357263-40-2
Record name 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357263-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 357263-40-2
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Synthesis routes and methods

Procedure details

A solution of 5,7-Dibromo-4-methoxy-6-azaindole 36 (680 mg, 2.22 mmol), 5% Pd/C (350 mg, 0.17 mmol) and hydrazine (2.5 mL, 80 mmol) in EtOH was heated at reflux for 1 h. The reaction mixture was allowed to cool to rt, filtered through celite and the filtrate concentrated. Aqueous NH4OH (11% in H2O, 45 mL) was added to the residue and the solution was extracted with CH2Cl2 (3×30 mL). The combined organics were dried (MgSO4), filtered and concentrated to yield 4-methoxy-6-azaindole 37 (290 mg, 1.95 mmol, 88%) as an orange solid.
Name
5,7-Dibromo-4-methoxy-6-azaindole
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Tuyishime, M Danish, A Princiotto… - Bioorganic & medicinal …, 2014 - Elsevier
With the emergence of drug-resistant strains and the cumulative toxicities associated with current therapies, demand remains for new inhibitors of HIV-1 replication. The inhibition of HIV-…
Number of citations: 27 www.sciencedirect.com
K Chen, C Risatti, M Bultman… - The Journal of …, 2014 - ACS Publications
The development of a short and efficient synthesis of a complex 6-azaindole, BMS-663068, is described. Construction of the 6-azaindole core is quickly accomplished starting from a …
Number of citations: 42 pubs.acs.org
M Tuyishime - 2016 - search.proquest.com
Due to the emergence of drug-resistant viruses and problems with drug side effects, new drugs and drug targets are constantly required in the battle against HIV-1/AIDS. The entry of the …
Number of citations: 2 search.proquest.com
F González-Bobes, MR Hickey, B Cohen… - … Process Research & …, 2017 - ACS Publications
We report research focused on the preparation of an advanced intermediate in the synthesis of a novel antiretroviral. This manuscript describes the development of an efficient oxidation …
Number of citations: 7 pubs.acs.org

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